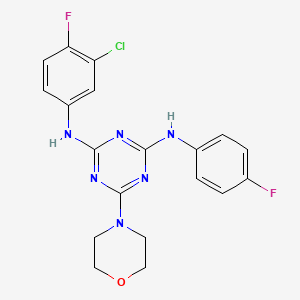

N2-(3-chloro-4-fluorophenyl)-N4-(4-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

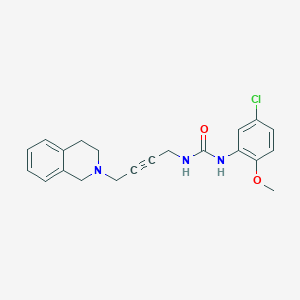

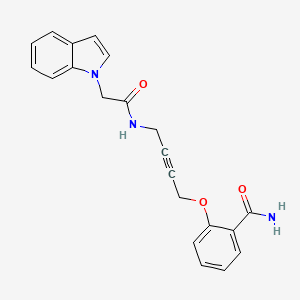

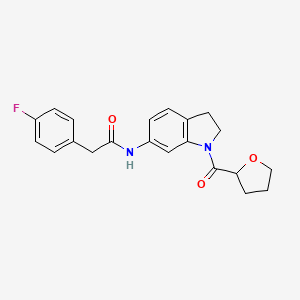

The compound you mentioned is a complex organic molecule that contains several functional groups, including a triazine ring and a morpholino group. It also contains chloro and fluoro substituents on the phenyl rings .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazine ring, the morpholino group, and the substituted phenyl rings would all contribute to the overall structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the triazine ring might participate in reactions with nucleophiles or electrophiles, and the chloro and fluoro substituents on the phenyl rings could potentially be replaced in substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar morpholino group and the halogen substituents could affect its solubility, while the aromatic rings could contribute to its stability .Applications De Recherche Scientifique

Synthesis and Biological Activity

Research on derivatives closely related to N2-(3-chloro-4-fluorophenyl)-N4-(4-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine focuses on the synthesis of compounds with potential biological activity. A study by Gorle et al. (2016) described the preparation of a series of pyrimidine derivatives linked with morpholinophenyl groups, showcasing significant larvicidal activity against third instar larvae, indicating the potential of these compounds in pest control applications. The presence of electron-withdrawing groups such as trifluoro and fluorine on the benzyl ring was found to enhance this activity, highlighting the influence of substituent patterns on biological efficacy (Gorle et al., 2016).

Synthesis Techniques

Matlock et al. (2015) reported a concise synthesis method for stereodefined C-substituted morpholines, among other N-heterocycles, using α-phenylvinylsulfonium salts. This method demonstrates high levels of regio- and diastereoselectivity, achieved through the careful selection of base and solvent, offering a valuable approach to synthesizing compounds similar to the one under mild conditions (Matlock et al., 2015).

Sensor and Analytical Applications

The development of novel fluorescent dyes based on the structural framework of triazines has been explored for sensor applications. A study by Ge et al. (2015) synthesized a new fluorescein derivative incorporating a morpholine and triazine structure, showing enhanced fluorescence and sensitivity to different solvents, pH values, and metal ions. This derivative demonstrates the potential of triazine-based compounds in developing efficient sensors for environmental and analytical applications (Ge et al., 2015).

Heat-resistant Polymers

Research into the incorporation of triazine rings into polyamides for the development of heat-resistant materials has been conducted by Dinari and Haghighi (2017). They synthesized new polyamides (PAs) featuring triazine rings, demonstrating outstanding solubility, good thermal stability, and flame retardancy. These findings suggest the utility of triazine derivatives in the design of advanced polymeric materials with specialized properties (Dinari & Haghighi, 2017).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-N-(3-chloro-4-fluorophenyl)-4-N-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClF2N6O/c20-15-11-14(5-6-16(15)22)24-18-25-17(23-13-3-1-12(21)2-4-13)26-19(27-18)28-7-9-29-10-8-28/h1-6,11H,7-10H2,(H2,23,24,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IENMEQDNTKWGBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC(=N2)NC3=CC(=C(C=C3)F)Cl)NC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClF2N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((6-(3-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2968516.png)

![2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]-N-(3-acetamidophenyl)acetamide](/img/structure/B2968520.png)

![3-[[(E)-2-methyl-3-phenylprop-2-enyl]amino]propane-1,2-diol](/img/structure/B2968525.png)

![4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one](/img/structure/B2968531.png)

![6-(1H-1,2,4-triazol-1-yl)-2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2968532.png)

![N-[(1-Phenylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B2968536.png)

![4-[2-(4-Ethylphenyl)morpholine-4-carbonyl]pyridine-2-carbonitrile](/img/structure/B2968537.png)

![N-[8-Hydroxy-6-(4-methoxy-phenoxy)-2,2-dimethyl-hexahydro-pyrano[3,2-d][1,3]dioxin-7-yl]-acetamide](/img/structure/B2968538.png)